Methyl 3-(dibromomethyl)picolinate
Overview
Description
Methyl 3-(dibromomethyl)picolinate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dibromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(dibromomethyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylpicolinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dibromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl 3-(bromomethyl)picolinate or methyl 3-methylpicolinate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield methyl 3-(azidomethyl)picolinate, while oxidation with potassium permanganate could produce methyl 3-(carboxymethyl)picolinate.
Scientific Research Applications
Methyl 3-(dibromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(dibromomethyl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)picolinate
- Methyl 3-methylpicolinate
- Methyl 3-(chloromethyl)picolinate
Uniqueness
Methyl 3-(dibromomethyl)picolinate is unique due to the presence of two bromine atoms on the methyl group, which enhances its reactivity and allows for a wider range of chemical transformations compared to its mono-brominated or non-halogenated analogs. This increased reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
Biological Activity
Methyl 3-(dibromomethyl)picolinate is a halogenated derivative of picolinic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine atoms, which are known to enhance biological interactions through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 18 | 30 µg/mL |
These findings highlight the compound's efficacy in inhibiting pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: HeLa Cell Line
- Treatment : Cells treated with varying concentrations of this compound.
- Results : A dose-dependent increase in apoptosis was observed, with significant cell death at concentrations above 25 µg/mL.
The compound's ability to target cancer cells while sparing normal cells underscores its potential therapeutic application in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The bromine atoms enhance the electrophilic character of the compound, facilitating interactions with nucleophiles in biological systems.
- DNA Interaction : Preliminary studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to assess the toxicity of this compound. Preliminary toxicity studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human fibroblast cells. However, further comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic use.
Properties
IUPAC Name |
methyl 3-(dibromomethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGAZDAXWNQXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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